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These application notes provide a comprehensive overview of the experimental use of
CCX140, a CCR2 antagonist, in the context of diabetic nephropathy using the db/db mouse
model. The provided data and protocols are based on published research to guide the design
and execution of similar studies.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading
cause of end-stage renal disease. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2
(also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the
recruitment of inflammatory monocytes and macrophages to the kidney, contributing to the
pathogenesis of diabetic nephropathy.[1][2][3][4] CCX140 is a potent and selective antagonist
of CCR2 that has been investigated for its therapeutic potential in this disease.[1][2][3][4]

Studies in diabetic mouse models, particularly the db/db mouse which has a mutation in the
leptin receptor gene, have been instrumental in evaluating the efficacy of CCX140.[1][2] It is
important to note that CCX140 has a low affinity for the mouse CCR2 receptor. Therefore,
research has utilized transgenic mice expressing human CCR2 (hCCR2 knock-in) to properly
assess the drug's effect.[1][2][3]
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This document details the in vivo effects of CCX140-B, a specific formulation of CCX140, on
key parameters of glycemic control and renal function in hCCR2 KI db/db mice.
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Caption: Mechanism of action of CCX140 in blocking the CCL2-CCR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of CCX140-B
treatment in diabetic hCCR2 knock-in mice.

Table 1: Effect of CCX140-B on Renal Function in hCCR2
Kl db/db Mice
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Parameter Treatment Group Duration Result

Urinary Albumin o
' _ No significant change
Excretion Rate Vehicle 6 weeks

or sporadic increases
(UAER)

Reduced over the
CCX140-B (100

6 weeks entire treatment
mg/kg) .
period
Urinary Albumin-to- o
o ] ] No significant change
Creatinine Ratio Vehicle 6 weeks

or sporadic increases
(ACR)

Reduced over the
CCX140-B (100

6 weeks entire treatment

mg/kg) .
period

Glomerular CCX140-B (100 Substantially
6 weeks

Hypertrophy mg/kg) decreased

_ CCX140-B (100
Podocyte Density 6 weeks Increased

mg/kg)

Data extracted from a 6-week treatment study in 8-week-old hCCR2 KI db/db mice.[1]

Table 2: Effect of CCX140-B on Glycemic Control and
Inflammation in Diet-Induced Obese (DIO) hCCR2 KI
Mice

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4073927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Treatment Group Duration Result

Fasting Plasma

Vehicle 14 days -
Glucose
CCX140-B (100 o
14 days Significantly reduced
mg/kg)
Fasting Plasma ]
) Vehicle 14 days -
Insulin
CCX140-B (100 o
14 days Significantly reduced
mg/kg)
HOMA-IR Index Vehicle 14 days -
CCX140-B (100 Significantly improved
14 days
mg/kg) (reduced)
Adipose Tissue
Inflammatory Vehicle 14 days -
Macrophages
CCX140-B (100
14 days Reduced numbers
mg/kg)
. CCX140-B (100
Body Weight 14 days No effect
mg/kg)
CCX140-B (100
Plasma CCL2 Levels 14 days No effect

mg/kg)

Data extracted from a 14-day treatment study in DIO hCCR2 KI mice.[1]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the reference
literature.

Animal Model
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Mouse Strain: Transgenic human CCR2 knock-in (hCCR2 KI) mice backcrossed onto the
db/db background (leptin receptor-deficient).[1]

Age: Treatment is typically initiated in 8-week-old mice.[1]

Housing: Mice should be housed in a specific pathogen-free facility with controlled
temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad
libitum.

Acclimatization: Allow for at least one week of acclimatization to the facility before the start of
any experimental procedures.

CCX140-B Administration

Formulation: CCX140-B is prepared for oral administration. The vehicle used in the reference
study is not specified, but a common vehicle for oral gavage is 0.5% methylcellulose in
water.

Dosage: 100 mg/kg body weight.[1]

Route of Administration: Oral gavage.

Frequency: Once dalily.

Duration: 6 weeks for renal function studies in db/db mice.[1]

Control Group: A vehicle control group should be run in parallel, receiving the same volume
of the vehicle solution via oral gavage.

Experimental Workflow
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Caption: Experimental workflow for evaluating CCX140-B in hCCR2 KI db/db mice.

Sample Collection and Analysis

¢ Urine Collection:

o House mice individually in metabolic cages.
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o Collect urine over a 24-hour period to determine the urinary albumin excretion rate
(UAER).

o Alternatively, spot urine samples can be collected for the measurement of the urinary
albumin-to-creatinine ratio (ACR).[1]

o Urine samples should be centrifuged to remove debris and stored at -80°C until analysis.

e Blood Collection:

o For fasting glucose and insulin measurements, fast the mice for a predetermined period
(e.g., 6 hours) before blood collection.

o Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.

o For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge
at 4°C.

o Store plasma samples at -80°C.
e Biochemical Analysis:
o Urinary Albumin: Measure using a mouse-specific aloumin ELISA kit.
o Urinary Creatinine: Measure using a commercially available creatinine assay Kkit.
o Plasma Glucose: Measure using a standard glucose oxidase method.
o Plasma Insulin: Measure using a mouse-specific insulin ELISA kit.

o HOMA-IR Calculation: Calculate as [fasting insulin (uU/L) x fasting glucose (nmol/L)] /
22.5.

Histological Analysis

o Tissue Preparation:

o At the end of the treatment period, euthanize the mice.
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o Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4%
paraformaldehyde.

o Excise the kidneys, fix them in 4% paraformaldehyde overnight, and then embed them in
paraffin.

o Glomerular Hypertrophy:
o Cut 3-5 um sections and stain with Periodic acid-Schiff (PAS).
o Capture images of glomeruli at a consistent magnification (e.g., 400x).

o Measure the glomerular tuft area using image analysis software (e.g., ImageJ). Analyze a
sufficient number of glomeruli per kidney (e.g., 50-100) to ensure representative data.

e Podocyte Density:

o Perform immunohistochemistry on kidney sections using an antibody against a podocyte-
specific marker (e.g., Wilms' tumor 1, WT1).

o Count the number of WT1-positive cells (podocytes) per glomerulus.

o Calculate podocyte density as the number of podocytes per glomerular tuft area.

Conclusion

The CCR2 antagonist CCX140 has demonstrated significant therapeutic potential in preclinical
models of diabetic nephropathy. By blocking the infiltration of inflammatory macrophages into
the kidney, CCX140 treatment in hCCR2 KI db/db mice leads to a reduction in albuminuria,
preservation of glomerular structure, and improved glycemic control.[1][2] The protocols and
data presented here provide a framework for researchers to further investigate the role of
CCR2 antagonism in diabetic kidney disease and to evaluate novel therapeutic agents
targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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